molecular formula C16H12N4OS2 B2976693 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide CAS No. 956353-94-9

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide

Cat. No. B2976693
M. Wt: 340.42
InChI Key: QBBYTWAQFHMTJN-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of thiazole, a type of azole heterocycle. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of N-(1,3-benzothiazol-2-yl)-arylamide derivatives were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis under relatively milder reaction conditions using dimethyl formamide as solvent .

Scientific Research Applications

Efficient Synthesis Methods

Research has shown that benzothiazoles, which share a structural component with the queried compound, can be efficiently prepared via aqueous reactions, highlighting a method that could potentially apply to N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide for sustainable synthesis practices (Boeini & Najafabadi, 2009).

Applications in Medicinal Chemistry

The structural similarities to benzothiazole derivatives suggest potential applications in medicinal chemistry. For instance, benzothiazoles have been utilized in the synthesis of compounds with promising diuretic activity (Yar & Ansari, 2009), indicating possible pharmacological applications of N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide in similar contexts.

Material Science and Corrosion Inhibition

In the realm of material science, benzothiazole derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in acidic environments (Hu et al., 2016). This suggests potential applications of N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide in developing new corrosion-resistant coatings or additives.

Anticancer Potential

The structural framework of benzothiazole and its derivatives has been explored for anticancer properties. Studies have synthesized benzothiazole acylhydrazones, demonstrating significant anticancer activity, suggesting a promising area for the application of N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide in the design and development of new anticancer agents (Osmaniye et al., 2018).

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-10-9-14(18-15(21)13-7-4-8-22-13)20(19-10)16-17-11-5-2-3-6-12(11)23-16/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBYTWAQFHMTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

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